N-(butan-2-yl)-2-fluoro-4-methylaniline
Description
N-(butan-2-yl)-2-fluoro-4-methylaniline is a fluorinated aromatic amine derivative characterized by a substituted aniline core. Its structure includes a fluorine atom at the ortho-position (C2), a methyl group at the para-position (C4), and a branched butan-2-yl group attached to the nitrogen atom. The fluorine substituent enhances electronegativity and metabolic stability, while the bulky butan-2-yl group may influence steric interactions and solubility .
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-butan-2-yl-2-fluoro-4-methylaniline |
InChI |
InChI=1S/C11H16FN/c1-4-9(3)13-11-6-5-8(2)7-10(11)12/h5-7,9,13H,4H2,1-3H3 |
InChI Key |
LPJWECNKVACUNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=C(C=C1)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-fluoro-4-methylaniline typically involves the following steps:
Nitration: The starting material, 2-fluoro-4-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is then alkylated with butan-2-yl halide (e.g., butan-2-yl chloride) in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-fluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-(butan-2-yl)-2-fluoro-4-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(butan-2-yl)-2-fluoro-4-methylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the butan-2-yl group can influence its lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations at the nitrogen atom, aromatic ring, or fluorine positioning. Below is a detailed comparison:
Substituent Variations at the Nitrogen Atom
Analysis :
- The butan-2-yl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to furan-derived analogs (logP ~2.5) , making it more suitable for lipid-rich environments.
- Nitroso-containing analogs (e.g., compounds in ) exhibit distinct reactivity, such as forming metal complexes, whereas the fluorine and methyl groups in the target compound favor electrophilic substitution reactions .
Aromatic Ring Substitutions
Analysis :
- Fluorine at C2 (target compound) creates a stronger electron-withdrawing effect compared to C5-substituted analogs, directing electrophilic attacks to the meta position .
- The absence of polar groups (e.g., -COOH in 5-fluoroanthranilic acid) reduces aqueous solubility but improves membrane permeability.
Physicochemical and Spectral Data
Analysis :
- The target compound’s NMR profile aligns with typical fluorinated anilines, with deshielded aromatic protons due to fluorine’s inductive effect.
- Nitroso-containing analogs show distinct NO group signals (~9.8 ppm) absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
